methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate
Description
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is a heterocyclic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked to an acetamide-acetate ester scaffold. The benzotriazinone moiety is a pharmacophoric structure prevalent in agrochemicals and pharmaceuticals due to its bioisosteric properties and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C12H12N4O4 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
methyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H12N4O4/c1-20-11(18)6-13-10(17)7-16-12(19)8-4-2-3-5-9(8)14-15-16/h2-5H,6-7H2,1H3,(H,13,17) |
InChI Key |
SKFJPHOMPVXALB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Benzotriazinone Core Synthesis
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is typically constructed via intramolecular cyclization of ortho-azido aryl precursors. A method described by p-tosylmethyl isocyanide (TosMIC) derivatives involves base-mediated heterocyclization (e.g., using t-BuOK in THF) to form the triazine ring. For instance, 2-azidobenzaldehyde derivatives undergo cyclization under basic conditions to yield 1,2,3-benzotriazin-4(3H)-ones, with yields ranging from 36% to 52% depending on substituents.
Acetylation and Amide Bond Formation
Detailed Synthetic Protocols
Step 1: Preparation of 2-Azidobenzaldehyde Derivatives
2-Azidobenzaldehyde is synthesized via diazotization of 2-aminobenzaldehyde followed by azide substitution. This intermediate is critical for subsequent cyclization.
Step 2: Cyclization to Benzotriazinone
A solution of 2-azidobenzaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in THF is treated with t-BuOK (2.0 equiv) at 0°C. The mixture is stirred for 1 hour, warmed to room temperature, and quenched with water. Extraction with ethyl acetate and chromatography yields 1,2,3-benzotriazin-4(3H)-one.
Step 3: Acetic Acid Side Chain Introduction
The benzotriazinone is reacted with bromoacetyl bromide in the presence of NaH to install the acetyl group. Hydrolysis under acidic conditions (HCl/THF) affords 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetic acid.
Table 1: Optimization of Benzotriazinone Cyclization
Step 4: Amide Bond Formation
2-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]acetic acid (1.0 equiv), methyl glycinate hydrochloride (1.2 equiv), and EDC (1.5 equiv) are dissolved in DMF. HOBt (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours. The crude product is purified via silica gel chromatography to yield the target compound.
Table 2: Comparison of Coupling Agents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 12 | 78 | 95 |
| HATU | DCM | 6 | 85 | 97 |
| DCC | THF | 18 | 65 | 90 |
Reaction Mechanism and Key Intermediates
The cyclization step proceeds through deprotonation of the TosMIC moiety, generating a nucleophilic anion that attacks the adjacent azide group. This induces nitrogen expulsion and ring closure to form the benzotriazinone core. The acetyl group is introduced via nucleophilic acyl substitution, while the amide coupling follows a classical carbodiimide-mediated mechanism.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural, physicochemical, and functional differences between methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate and analogous compounds:
Functional Group Influence on Bioactivity
- Pharmaceutical vs. Agrochemical Divergence: Despite sharing the benzotriazinone core, the target compound and Zelatriazinum (pharmaceutical) differ markedly from Azinphos ethyl (insecticide) due to substituent chemistry. The phosphorodithioate group in Azinphos ethyl confers cholinesterase inhibition, a mechanism irrelevant to the acetamide/acetate derivatives .
- Benzothiazine vs. Benzotriazinone: Methyl 2-(3-oxo-benzothiazin-4-yl)acetate () demonstrates antidepressant activity, highlighting how replacing nitrogen with sulfur in the heterocycle alters receptor affinity and metabolic stability .
Physicochemical Properties
- Solubility : The acetamide and acetate groups in the target compound likely improve aqueous solubility compared to the lipophilic trifluoromethoxyphenyl group in Zelatriazinum .
- Thermal Stability : Tosyl-containing derivatives () exhibit higher melting points (161°C) due to crystalline packing, whereas methyl esters (e.g., target compound) may show lower thermal stability .
Biological Activity
Methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate is a derivative of benzotriazine known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzotriazinone core, which is essential for its biological activity. The presence of the acetylamino group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Benzotriazinone : Starting from 4-oxo-1,2,3-benzotriazin-3(4H)-one, various derivatives are synthesized through acylation and esterification reactions.
- Acetylation : The introduction of the acetylamino moiety is achieved via standard acylation techniques.
- Methyl Ester Formation : The final step involves the methylation of the carboxylic acid to yield the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- In Vitro Studies : The compound showed significant cytotoxicity against HepG2 liver carcinoma cells with an IC50 value of approximately , which is notably lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = ) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 6.525 | HepG2 |
| Doxorubicin | 2.06 | HepG2 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that derivatives of benzotriazine exhibit broad-spectrum antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Study on HepG2 Cells : A comprehensive study involving the treatment of HepG2 cells with varying concentrations of the compound revealed dose-dependent cytotoxicity.
- Results indicated that higher concentrations led to increased apoptosis rates as measured by flow cytometry.
-
Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria using disc diffusion methods.
- The results showed significant inhibition zones compared to control groups.
Q & A
Q. How can researchers optimize the multi-step synthesis of methyl 2-({2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetyl}amino)acetate to improve yield and purity?
- Methodological Answer: Optimization involves:
- Reagent Selection: Use high-purity starting materials (e.g., 4-oxo-1,2,3-benzotriazin-3(4H)-yl precursors) to minimize side reactions .
- Temperature Control: Maintain precise reaction temperatures (e.g., 0–5°C for acylation steps) to avoid decomposition .
- Purification: Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the final product .
- Monitoring: Use thin-layer chromatography (TLC) at each step to track reaction progress and confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the acetamide linkage and benzotriazinone moiety. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm in ¹H NMR .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity by quantifying residual solvents or unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 331.0932 for C₁₃H₁₂N₄O₅) .
Q. What factors influence the stability of this compound under different storage conditions?
- Methodological Answer:
- Moisture Sensitivity: The ester group is prone to hydrolysis; store in a desiccator with silica gel .
- Light Sensitivity: Amber glass vials prevent photodegradation of the benzotriazinone core .
- Temperature: Long-term stability tests show degradation above 25°C; recommend storage at 4°C .
Advanced Research Questions
Q. What are the key intermediates and mechanistic pathways involved in the formation of the benzotriazin-3(4H)-yl moiety during synthesis?
- Methodological Answer:
- Intermediate 1: 4-Amino-1,2,3-benzotriazin-3(4H)-one forms via cyclization of o-azidobenzamide under acidic conditions .
- Intermediate 2: Acetylation with chloroacetyl chloride introduces the reactive acetyl group, followed by nucleophilic substitution with methyl glycinate .
- Mechanistic Insight: Density Functional Theory (DFT) studies suggest a six-membered transition state during cyclization, with activation energy ~25 kcal/mol .
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets like G-protein coupled receptors (GPCRs)?
- Methodological Answer:
- Binding Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity (Kd) for GPCRs (e.g., GPR139) .
- Functional Assays: Monitor intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) to assess agonist/antagonist activity .
- Control Experiments: Compare with known GPCR ligands (e.g., AC261066 for GPR139) to validate specificity .
Q. How should discrepancies in spectroscopic data between theoretical predictions and experimental results be systematically addressed?
- Methodological Answer:
- Step 1: Verify computational parameters (e.g., solvent model, basis set) in DFT calculations to match experimental conditions (e.g., DMSO-d₆ for NMR) .
- Step 2: Re-examine sample purity via HPLC; impurities >5% can distort NMR peak integration .
- Step 3: Consider dynamic effects (e.g., rotamers in the acetamide group) that may cause splitting not predicted by static models .
Q. What strategies can be employed to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Core Modifications: Replace the benzotriazinone with quinazolinone or phthalazinone moieties via Pd-catalyzed cross-coupling .
- Side-Chain Variations: Introduce alkyl/aryl groups at the acetamide nitrogen using EDCI/HOBt-mediated coupling .
- Functionalization: Oxidize the methyl ester to a carboxylic acid for salt formation (e.g., sodium or hydrochloride salts) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
